molecular formula C8H10N2O B1355005 N,2-Dimethyl-3-pyridinecarboxamide CAS No. 77594-56-0

N,2-Dimethyl-3-pyridinecarboxamide

Cat. No.: B1355005
CAS No.: 77594-56-0
M. Wt: 150.18 g/mol
InChI Key: GAWMRWVPJREDDV-UHFFFAOYSA-N
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Description

Contextualizing Pyridinecarboxamide Derivatives in Chemical Biology and Medicinal Chemistry

Pyridinecarboxamide derivatives are a class of organic compounds characterized by a pyridine (B92270) ring linked to a carboxamide group. This structural motif is of significant interest in medicinal chemistry due to its ability to engage in various biological interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the amide group can serve as both a hydrogen bond donor and acceptor. This versatility allows pyridinecarboxamides to bind to a wide array of biological targets, including enzymes and receptors.

Research has demonstrated that pyridinecarboxamide derivatives possess a wide spectrum of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. For instance, nicotinamide (B372718), a well-known pyridinecarboxamide, is a form of vitamin B3 and a crucial component of the coenzymes NAD and NADP, playing a vital role in cellular metabolism. googleapis.com The structural framework of pyridinecarboxamides is considered a "privileged scaffold" because it is found in numerous bioactive compounds and approved drugs. This has made it a popular starting point for the design and synthesis of new drug candidates.

Significance of the N,2-Dimethyl-3-pyridinecarboxamide Scaffold in Contemporary Research

The specific compound, this compound, is a less-studied derivative within the larger pyridinecarboxamide family. Its significance in contemporary research appears to be primarily as a building block or a member of compound libraries used in drug discovery screening. The commercial availability of this compound from various chemical suppliers indicates its use as a research chemical.

A notable mention of this compound is found in a European patent (EP 2041093 B1). In this patent, the compound is listed as an example of a piperazinyl derivative with potential applications in the treatment of diseases mediated by the GPR38 receptor. This suggests that the this compound scaffold is of interest to medicinal chemists for its potential to be incorporated into larger, more complex molecules with specific therapeutic targets.

The table below summarizes the basic chemical information for this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Canonical SMILES CN(C)C(=O)C1=C(C)N=CC=C1
CAS Number Not explicitly found in searched literature

Overview of Key Research Areas Pertaining to this compound and Its Analogues

The primary research area in which this compound has been specifically implicated is in the development of modulators for the GPR38 receptor, also known as the motilin receptor. The patent EP 2041093 B1 discloses a series of piperazinyl derivatives, including an example incorporating the this compound structure, for the treatment of GPR38 receptor-mediated diseases.

GPR38 is a G-protein coupled receptor that is activated by the peptide hormone motilin. It plays a significant role in gastrointestinal motility, and agonists of this receptor have potential therapeutic applications in conditions such as gastroparesis and gastroesophageal reflux disease (GERD). The inclusion of this compound in this patent suggests its potential role as a fragment or scaffold in the design of non-peptidic motilin receptor agonists.

While research on analogues of this compound is broader, the specific focus of this article is on the named compound. The available information points to its role as a constituent in the synthesis of more complex molecules for targeted biological investigation, rather than a standalone therapeutic agent with a well-defined biological profile. Further published research is required to fully elucidate the potential of this specific chemical entity.

Properties

IUPAC Name

N,2-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-7(8(11)9-2)4-3-5-10-6/h3-5H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWMRWVPJREDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analytical and Structural Characterization of N,2 Dimethyl 3 Pyridinecarboxamide Derivatives

High-Resolution Spectroscopic Techniques for Definitive Structural Elucidation

High-resolution spectroscopy is fundamental to the molecular-level understanding of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for elucidating the precise atomic connectivity and molecular formula.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for N,2-Dimethyl-3-pyridinecarboxamide Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For this compound, ¹H and ¹³C NMR would provide detailed information about its hydrogen and carbon framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the two methyl groups. The chemical shifts of the pyridine ring protons are influenced by the electron-withdrawing effect of the nitrogen atom and the carboxamide group. Based on data for analogous structures like nicotinamide (B372718) and its derivatives, the aromatic protons would likely appear in the range of 7.5 to 8.6 ppm. hmdb.cachemicalbook.com The N-methyl and 2-methyl protons would appear as sharp singlets in the upfield region, typically around 2-3 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would show eight distinct signals. The carbonyl carbon of the amide group would have a characteristic downfield shift (around 165-170 ppm). The pyridine ring carbons would resonate in the aromatic region (~120-150 ppm), while the methyl carbons would appear at much higher field strengths (~15-25 ppm). researchgate.netchemicalbook.comresearchgate.net

Below is a table of predicted NMR spectral data for this compound based on known values for similar compounds.

Atom Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Pyridine Ring H7.5 - 8.6120 - 150
N-CH₃~2.9 - 3.1~25
2-CH₃~2.5 - 2.7~20
C=O-~168

Note: These are predicted values based on analogous compounds and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Confirmation and Isotopic Analysis

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and can provide information about its elemental composition through high-resolution measurements.

For this compound (Molecular Formula: C₈H₁₀N₂O), the monoisotopic mass is 150.0793 Da. High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in identification. uni.lunih.govuni.lu The table below shows the predicted m/z values for various adducts of this compound that could be observed in an ESI-MS experiment.

Adduct Predicted m/z
[M+H]⁺151.0866
[M+Na]⁺173.0685
[M+K]⁺189.0424
[M-H]⁻149.0720

Data is calculated based on the monoisotopic mass of C₈H₁₀N₂O and the masses of common adducts.

X-Ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions of Pyridinecarboxamide Analogues

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms within a crystal. For pyridinecarboxamide analogues, this technique has revealed detailed insights into molecular geometry, conformation, and the non-covalent interactions that govern crystal packing. mdpi.combutlerov.com

Studies on related pyridinecarboxamide derivatives have shown that the crystal lattice is often stabilized by a network of intermolecular hydrogen bonds. rsc.orgmdpi.com For instance, amide groups frequently form robust N-H···O hydrogen bonds, leading to common supramolecular synthons like amide-amide dimers. mdpi.com The pyridine nitrogen atom can also act as a hydrogen bond acceptor. mdpi.com

In the absence of a crystal structure for this compound, analysis of its analogues provides a predictive framework. For example, the crystal structures of N-(pyridine-2-carbonyl)pyridine-2-carboxamides reveal nearly planar molecular conformations and packing arrangements that can range from layered structures to tubular assemblies, influenced by substituents on the pyridine rings. nih.gov The presence of methyl groups in this compound would influence the crystal packing through steric effects and potential weak C-H···O or C-H···π interactions.

The table below summarizes crystallographic data for representative pyridinecarboxamide analogues, illustrating common structural motifs.

Compound Space Group Key Intermolecular Interactions Reference
N-(pyridine-2-carbonyl)pyridine-2-carboxamidePna2₁N-H···N, C-H···O, weak π–π interactions nih.gov
N,N′-bis(2-pyridyl)pyridine-2,6-dicarboxamideP-1Extensive intramolecular hydrogen bonding rsc.org
2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamideP2₁/cHydrogen bonds involving N, H, and O atoms of the pyridone fragment butlerov.comresearchgate.net

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and for its isolation. High-performance liquid chromatography (HPLC) is particularly well-suited for the analysis of pyridinecarboxamide derivatives. researchgate.net

A typical HPLC method for purity assessment of this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like potassium dihydrogenphosphate) and an organic solvent (like acetonitrile (B52724) or methanol). nih.gov Detection is commonly achieved using an ultraviolet (UV) detector set to a wavelength where the pyridine ring exhibits strong absorbance, typically around 260 nm. nih.gov The retention time of the compound is characteristic under specific conditions, and the peak area is proportional to its concentration, allowing for quantification of purity. This method can detect and quantify impurities, such as starting materials or by-products from the synthesis. The total analysis time is often short, typically around 15 minutes. nih.gov

The following table outlines a potential HPLC method for the analysis of this compound.

Parameter Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient mixture of aqueous buffer (e.g., 10 mM KH₂PO₄, pH 3.0) and acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Internal Standard Isonicotinamide (structurally similar compound)

This method is based on established procedures for related analytes like nicotinamide and its metabolites. nih.gov

Structure Activity Relationship Sar Studies of N,2 Dimethyl 3 Pyridinecarboxamide and Its Analogues

Investigating the Role of N-Methylation on Carboxamide Bioactivity

The methylation of the amide nitrogen in pyridinecarboxamide systems is a critical modification that can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. The introduction of a methyl group to the amide of a pyridine (B92270) carboxamide derivative leads to a decrease in the electrostatic potential (ESP) values at the nitrogen atom. mdpi.com This alteration of the electronic landscape can affect how the molecule interacts with its biological target.

In some contexts, N-methylation is well-tolerated and does not cause a significant change in potency. For instance, in a series of pan-KRAS inhibitors, N-methylation of a piperazine (B1678402) ring, a related nitrogen-containing heterocycle, did not meaningfully impact the compound's inhibitory activity. acs.org However, the effect is highly dependent on the specific compound and its target. In studies of pyridine carboxamides reacting with 1,3-propanesultone, the N-methyl analog of nicotinamide (B372718) showed a higher reaction yield compared to some of its ortho or meta counterparts, a phenomenon attributed to the stabilization of the transition state. mdpi.comresearchgate.net

Conversely, the absence of the N-H proton in N-methylated amides eliminates the possibility of acting as a hydrogen bond donor at that position. This can be detrimental if the N-H group is crucial for binding to the target receptor. For example, in certain pyridine carboxamides, an intramolecular hydrogen bond between the amide hydrogen and a sultone oxygen atom is believed to stabilize the transition state and increase reaction yields, an interaction that is lost upon N-methylation. mdpi.com The biological activity of some prodrugs, such as certain indole-4-carboxamides, depends on hydrolysis by amidase enzymes, a process that could be altered by N-substitution. nih.gov

Impact of Substituents at the Pyridine 2-Position on Biological Efficacy and Selectivity

The substituent at the 2-position of the pyridine ring—occupied by a methyl group in N,2-Dimethyl-3-pyridinecarboxamide—plays a pivotal role in determining the compound's biological efficacy and selectivity. The size, electronics, and nature of this substituent can drastically alter the molecule's interaction with its target.

Studies on 2'-substituted pyridine ring analogs of epibatidine (B1211577), a potent nicotinic receptor agonist, provide a clear illustration of this principle. By varying the substituent at the 2-position, researchers observed significant changes in binding affinity, functional potency, and receptor subtype selectivity. nih.gov For example, a fluoro analog displayed affinities that were 52- to 875-fold greater for β2-containing receptors than for β4-containing receptors. nih.gov An amino group at this position also conferred a 10- to 115-fold greater affinity for β2- versus β4-containing receptors. nih.gov In contrast, a bromo analog showed a more modest preference for β2-containing receptors (4- to 55-fold). nih.gov These findings highlight how subtle changes to the 2-position substituent can fine-tune the selectivity profile of a compound.

The following table summarizes the effects of different substituents at the 2-position of an epibatidine analog on nicotinic receptor selectivity and efficacy.

Substituent at 2-PositionKey SAR FindingSource
FluoroDisplayed 52- to 875-fold greater affinity for β2- than β4-containing receptors. nih.gov
BromoShowed 4- to 55-fold greater affinity for β2- than β4-containing receptors and modestly greater efficacy at α4β4 than at α4β2. nih.gov
AminoExhibited 10- to 115-fold greater affinity for β2- than β4-containing receptors and 3-fold greater efficacy at α3β4 than at α4β2. nih.gov
norChloroShowed 114- to 3500-fold greater affinity for β2- than β4-containing receptors and 2-fold greater efficacy at α4β2 and α4β4 than at α3β4. nih.gov
Hydroxy, Dimethylamino, TrifluoromethanesulfonateResulted in affinities too low for accurate measurement. nih.gov

Beyond direct receptor interactions, substituents at the 2-position can also influence a molecule's pharmacokinetic properties. In a series of 2,4-disubstituted pyridine derivatives, the nature of the substituent was found to greatly influence the LogP values, which are associated with bioavailability and the ability to penetrate biological barriers. nih.gov Furthermore, steric hindrance caused by substituents at positions adjacent to the pyridine nitrogen (such as the 2- or 6-position) can be a determining factor in chemical reactivity and, by extension, biological interactions. researchgate.netnih.gov

Computational Approaches for SAR Prediction and Lead Compound Optimization in this compound Research

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of SAR and the optimization of lead compounds like this compound before undertaking costly and time-consuming synthesis.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary computational method used to develop a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), QSAR models can predict the activity of novel, unsynthesized molecules. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govresearchgate.net These techniques generate 3D contour maps that visualize regions where changes in steric, electrostatic, or other fields will favorably or unfavorably impact biological activity, providing direct guidance for structural modification. researchgate.net

Molecular docking is another widely used technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method helps to elucidate the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the ligand's affinity. For example, docking studies can reveal how different substituents on the pyridine ring or carboxamide group fit into specific subpockets of the target protein. nih.gov

These computational tools are often used in concert. For instance, a research workflow might involve screening a virtual library of compounds using docking, using QSAR to prioritize candidates, and then using MD simulations to validate the binding mode of the most promising hits. nih.gov Additionally, computational services like SwissADME are used to predict pharmacokinetic and toxicological profiles, further aiding in the optimization of lead compounds. nih.gov

Mechanistic Investigations of Biological Activities Exhibited by N,2 Dimethyl 3 Pyridinecarboxamide Derivatives

Antimicrobial and Anti-Mycobacterial Mechanisms of Pyridinecarboxamide Scaffolds

Pyridinecarboxamide derivatives have demonstrated significant potential as antimicrobial and anti-mycobacterial agents. Their mechanisms of action are multifaceted, involving direct inhibition of microbial growth pathways and modulation of the host's immune response.

Inhibition of Bacterial and Fungal Growth Pathways

The antimicrobial activity of pyridinecarboxamide derivatives extends to both bacteria and fungi, often through the inhibition of essential enzymes. For instance, certain novel pyridinecarboxamide derivatives have been designed and synthesized to act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.gov SDHIs disrupt the mitochondrial tricarboxylic acid (TCA) cycle and the electron transport chain, which is a vital energy-producing pathway in many pathogenic fungi. nih.gov

One such derivative, compound 3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide) , exhibited significant in vitro and in vivo antifungal activity against Botrytis cinerea. nih.gov Enzymatic assays confirmed that this compound inhibits succinate dehydrogenase (SDH) with an IC50 value comparable to the commercial fungicide thifluzamide (B1681302). Molecular docking studies suggest that these compounds bind to the active site of SDH through hydrogen bonds and hydrophobic interactions. nih.gov

In the realm of antibacterial agents, many pyridinecarboxamide derivatives have shown broad-spectrum activity. nih.gov For example, a series of thiophene-pyrazole-pyridine hybrids demonstrated good antimicrobial activity against various bacterial strains, including S. pneumoniae, B. subtilis, S. epidermidis, E. coli, P. vulgaris, and K. pneumonia. nih.gov Similarly, certain pyridinium (B92312) bromide salts have exhibited excellent antibacterial activity against Gram-negative bacteria like Xanthomonas oryzae, Ralstonia solanacearum, and Xanthomonas axonopodis, which is attributed to a favorable balance between their hydrophobic and hydrophilic properties. nih.gov

A study focused on enhancing the efficacy of pyridine-4-carbohydrazide (a known anti-tuberculosis drug) by linking it to other antimicrobial agents via oxocarboxylic acids resulted in derivatives with potent antimycobacterial activity. Many of these compounds showed minimum inhibitory concentrations (MICs) as low as ≤0.25 μM, surpassing the activity of the parent drug, particularly against Mycobacterium tuberculosis and M. kansasii. rsc.org Their selectivity for mycobacteria was confirmed by their low activity against other bacteria and fungi. rsc.org

Modulation of Host Cellular Responses (e.g., Autophagy Induction in Macrophages) by Anti-mycobacterial Pyridinecarboxamides

A fascinating aspect of the anti-mycobacterial action of some pyridinecarboxamide derivatives is their ability to modulate host cellular responses, particularly by inducing autophagy in macrophages. asm.orgnih.gov Autophagy is a cellular process for degrading and recycling cellular components, and it plays a crucial role in the innate immune defense against intracellular pathogens like Mycobacterium tuberculosis. mdpi.comnih.gov

A notable example is the pyridine (B92270) carboxamide derivative MMV687254 . This compound was identified as a potent inhibitor of M. tuberculosis growth. asm.orgnih.gov While it acts as a bacteriostatic agent in liquid cultures, it becomes bactericidal within macrophages. asm.orgnih.gov Mechanistic studies revealed that MMV687254 is a prodrug that requires hydrolysis by the mycobacterial enzyme AmiC to become active. asm.orgnih.gov

Crucially, MMV687254 also inhibits the intracellular growth of M. tuberculosis by inducing autophagy in the host macrophages. asm.orgnih.gov This was demonstrated by the increased formation of LC3 puncta, a hallmark of autophagy, in infected macrophages treated with the compound. asm.org This dual mechanism of action—directly targeting the bacterium and enhancing the host's defense mechanism—makes such compounds promising candidates for further development, especially against drug-resistant strains. asm.orgnih.gov

It has been observed that different mycobacterial species induce varying levels of autophagy. nih.govfrontiersin.org For instance, non-pathogenic species like Mycolicibacterium smegmatis are strong inducers of autophagy, while pathogenic species like M. kansasii induce a weaker response. frontiersin.org The induction of autophagy by some mycobacteria appears to be independent of the mTOR signaling pathway, a central regulator of cell growth and autophagy. nih.govfrontiersin.org

Enzyme Inhibition and Receptor Modulation by N,2-Dimethyl-3-pyridinecarboxamide Analogues

Analogues of this compound have been investigated for their ability to inhibit specific enzymes and modulate neurotransmitter receptors, highlighting their potential therapeutic applications in various fields.

Inhibition of Methyl-CoM Reductase in Rumen Methanogenesis

Methane (B114726) produced by ruminants is a significant contributor to greenhouse gas emissions. This methane is a byproduct of methanogenesis, a metabolic process carried out by archaea in the rumen. mdpi.com The final step of this process is catalyzed by the enzyme methyl-coenzyme M reductase (MCR). researchgate.netnih.gov Therefore, inhibiting MCR is a key strategy for reducing methane emissions from livestock. mdpi.com

While direct studies on this compound are not prominent in this specific area, the broader class of small molecules is being explored for MCR inhibition. In silico molecular docking studies have been used to screen phytochemicals for their potential to inhibit MCR. mdpi.com These studies identify compounds with high binding affinity to the active site of the MCR protein. mdpi.com The development of such inhibitors, potentially including pyridinecarboxamide derivatives, could have significant environmental benefits. researchgate.net

Interactions with Other Key Enzymes and Neurotransmitter Receptors

Nicotinamide (B372718) N-methyltransferase (NNMT) is an enzyme involved in regulating cellular energy metabolism by methylating nicotinamide (a form of vitamin B3). nih.gov Overexpression of NNMT has been linked to various diseases. Analogues of nicotinamide, which share the pyridinecarboxamide core structure, have been developed as NNMT inhibitors. nih.gov Some of these inhibitors are turned over by the enzyme, and their methylated product becomes a potent inhibitor of NNMT. nih.gov This "on-target biotransformation" combines the cell permeability of the initial substrate with the high potency of the resulting product, leading to effective inhibition within cells. nih.gov

In the central nervous system, nicotinic acetylcholine (B1216132) receptors (nAChRs) play a crucial role in modulating the release of various neurotransmitters. nih.gov The pyridine ring is a key component of nicotine (B1678760) and other nAChR agonists. The interaction between nAChRs and other neurotransmitter receptors, such as glutamate (B1630785) receptors (AMPA and NMDA), is a complex area of research. nih.gov Studies have shown that activation of nAChRs can lead to a rapid and dynamic regulation of the function of AMPA and NMDA receptors on the same nerve terminals. nih.gov This modulation can be either synergistic or antagonistic and involves the trafficking of these glutamate receptors. This highlights the potential for pyridinecarboxamide-based compounds to influence synaptic plasticity and neuronal signaling. nih.gov

Anti-inflammatory Properties and Underlying Cellular Pathways of Pyridinecarboxamides

The anti-inflammatory properties of pyridinecarboxamides are well-documented and are mediated through various cellular pathways. Nicotinamide (3-pyridinecarboxamide) itself has been shown to possess anti-inflammatory effects. ebi.ac.uknih.gov

One of the key mechanisms underlying the anti-inflammatory action of some pyridinecarboxamide derivatives is the inhibition of the Rho kinase (ROCK) pathway. nih.gov The RhoA-Rho kinase pathway is implicated in the recruitment of inflammatory cells to sites of inflammation. nih.gov A benzamide (B126) inhibitor with a pyridine moiety, PF-4950834 , has been identified as a selective and ATP-competitive inhibitor of Rho kinase. nih.gov This inhibitor was shown to block the chemotaxis of T lymphocytes and the synthesis of adhesion molecules (VCAM-1 and ICAM-1) in activated endothelial cells. nih.gov Furthermore, it inhibited the secretion of pro-inflammatory chemokines like interleukin-8 and monocyte chemoattractant protein-1. nih.gov

The anti-inflammatory effects of pyridinecarboxamides can also be attributed to their ability to modulate the expression of pro-inflammatory genes. nih.gov Certain flavonoids, which can contain heterocyclic rings similar to pyridine, have been shown to inhibit the expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various pro-inflammatory cytokines. nih.gov This modulation occurs through interference with signaling pathways that control the transcription of these genes.

Furthermore, nicotinamide has been shown to protect against the formation of abdominal aortic aneurysms (AAAs) in animal models. ebi.ac.uk This protective effect was associated with a reduction in immune cell infiltration and inflammatory responses in the aortic tissue. The mechanism appears to involve the role of nicotinamide as a precursor to NAD+, which in turn activates the NAD+-dependent deacetylase Sirt1. ebi.ac.uk

Antioxidant Activities and Radical Scavenging Capabilities of Pyridinecarboxamide-Based Metal Complexes

The structural framework of pyridinecarboxamide, a key feature of this compound, provides an effective basis for the chelation of metal ions. The resulting metal complexes often exhibit enhanced biological activities, including antioxidant and radical scavenging capabilities, when compared to the free ligands. This enhancement is frequently attributed to the geometry, charge distribution, and redox potential of the central metal ion within the complex.

Research into various pyridinecarboxamide derivatives has shown that their coordination with metal ions can lead to potent antioxidant compounds. nih.gov The mechanism often involves the donation of an electron from the metal complex to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. The antioxidant capacity can be evaluated using several in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, and the cupric reducing antioxidant capacity (CUPRAC) method. nih.govdergipark.org.tr

For instance, studies on various Schiff base metal complexes, which can be structurally related to pyridinecarboxamides, have demonstrated that complexation with metal ions like copper(II) and nickel(II) often enhances antioxidant activity. dergipark.org.tr While specific data on this compound metal complexes is limited, the general findings for related structures are informative. For example, a supramolecular copper(II) complex derived from pyridine-2,6-dicarboxylic acid demonstrated significant DPPH radical scavenging activity, with an IC50 value of 33.9 ± 1.39 μM, which was more potent than the standard antioxidants ascorbic acid and butylated hydroxyanisole (BHA) in that particular study. ajol.info

The antioxidant activity of these complexes is influenced by the nature of the ligand and the metal ion. Chelation can stabilize the ligand, alter its redox properties, and introduce new centers for radical scavenging. nih.gov The formation of a complex can create a more effective electron-donating system, which is crucial for neutralizing free radicals.

Table 1: Examples of Antioxidant Activity in Pyridine-Based Metal Complexes
Complex/LigandMetal IonAssayActivity/FindingReference
Supramolecular complex with pyridine-2,6-dicarboxylic acidCopper(II)DPPH Radical ScavengingIC50: 33.9 ± 1.39 μM ajol.info
Pyridine-carboxamide Schiff Base ComplexesCd(II)CUPRACShowed higher activity than the free ligand. dergipark.org.tr
Scorpionate Ligand ComplexesCopper(II)Superoxide ScavengingIC50: 5.6 ± 0.2 μM researchgate.netnih.gov
Coumarin-3-carboxylic acid complexesCopper(II), Zinc(II), Nickel(II)DPPH Radical ScavengingEnhanced scavenging effect in the order: Cu(II) > Zn(II) > Ni(II). mdpi.com

Influence on Cellular Metabolism and Signaling Pathways (e.g., Nicotinamide as a Parent Structure)

The this compound molecule contains a nicotinamide (a form of vitamin B3) core structure. nih.gov This structural similarity suggests that its derivatives could influence cellular metabolism and signaling in ways comparable to nicotinamide and its derivatives. Nicotinamide is a critical precursor for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a coenzyme essential to all living cells. nih.govharlemworldmagazine.com

NAD+ plays a central role in cellular bioenergetics, acting as a critical coenzyme and electron carrier in metabolic pathways like glycolysis, the citric acid cycle, and oxidative phosphorylation, which are fundamental for ATP production. nih.govahajournals.org Beyond its role in redox reactions, NAD+ is a key substrate for several families of enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). researchgate.netmdpi.com These enzymes are crucial regulators of:

DNA Repair: PARPs require NAD+ to repair DNA damage. youtube.com

Gene Expression: Sirtuins, a class of NAD+-dependent deacetylases, modify histones and other proteins, thereby regulating gene expression and cellular stress responses. harlemworldmagazine.com

Cell Signaling: NAD+ and its phosphorylated form, NADP+, are involved in various signaling pathways that control cell survival, apoptosis, and inflammation. researchgate.net

The primary route for NAD+ production in mammals is the salvage pathway, which recycles nicotinamide back into NAD+. youtube.com This pathway is rate-limited by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). ahajournals.orgresearchgate.net Compounds with a nicotinamide scaffold, like this compound, could potentially interact with this pathway. For example, a nicotinamide metabolite, N-methyl-2-pyridone-5-carboxamide, has been shown to inhibit PARP and protect endothelial cells from oxidative stress-induced NAD+ depletion. nih.gov

Given that the availability of NAD+ precursors can significantly impact cellular NAD+ pools, derivatives of this compound could theoretically modulate these metabolic and signaling networks. harlemworldmagazine.comnih.gov Alterations in NAD+ levels are linked to a variety of physiological and pathological processes, and the ability of nicotinamide-like compounds to influence these levels is an area of significant research interest. nih.govmolecularmetabolism.com

Table 2: Key Cellular Functions Influenced by Nicotinamide-Derived Molecules
Cellular ProcessKey Molecules/Enzymes InvolvedRole of Nicotinamide/NAD+Reference
Energy MetabolismNAD+/NADH, Glycolysis, Citric Acid Cycle, Oxidative PhosphorylationActs as a critical coenzyme in redox reactions for ATP production. nih.govahajournals.org
DNA RepairPoly(ADP-ribose) polymerases (PARPs)NAD+ is a required substrate for PARP activation in response to DNA damage. youtube.com
Gene Expression & Epigenetic RegulationSirtuins (e.g., SIRT1)NAD+ is a necessary cosubstrate for sirtuin deacetylase activity, which modifies histones and transcription factors. harlemworldmagazine.commdpi.com
NAD+ BiosynthesisNicotinamide phosphoribosyltransferase (NAMPT)Nicotinamide is a key precursor in the salvage pathway for NAD+ synthesis. ahajournals.orgresearchgate.net

Theoretical and Potential Applications of N,2 Dimethyl 3 Pyridinecarboxamide Scaffolds

Development as Novel Antimicrobial and Anti-Mycobacterial Therapeutic Agents

The pyridine (B92270) carboxamide framework is a key component in the development of new therapeutic agents designed to combat microbial and mycobacterial infections.

Research into the Pathogen Box library from the Medicines for Malaria Venture identified a pyridine carboxamide derivative, MMV687254, as a promising agent against Mycobacterium tuberculosis. nih.govnih.gov This compound demonstrates specific activity against M. tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin (BCG), while remaining inactive against a panel of other common pathogenic bacteria such as Staphylococcus aureus, E. coli, and Pseudomonas aeruginosa. nih.govnih.gov In liquid cultures, MMV687254 acts in a bacteriostatic manner, but it becomes bactericidal within infected macrophages, where its efficacy is comparable to the frontline drug isoniazid. nih.govnih.gov Mechanistic studies have revealed that MMV687254 is a prodrug that requires hydrolysis by the mycobacterial enzyme AmiC to become active. nih.govnih.gov Furthermore, it inhibits mycobacterial growth within macrophages by inducing autophagy. nih.gov Subsequent structure-activity relationship studies have led to the identification of more potent lead compounds that show activity against drug-resistant strains of M. bovis BCG and clinical isolates of M. tuberculosis. nih.govnih.gov

Beyond anti-mycobacterial applications, pyridine carboxamide derivatives have been explored for broader antimicrobial and antifungal activities. For instance, novel pyridine carboxamides bearing a diarylamine scaffold have been synthesized and evaluated as potential fungicides. nih.gov One such compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, exhibited significant in vivo antifungal activity against Botrytis cinerea, a common plant pathogen. nih.gov Its efficacy was found to be comparable to the commercial fungicide thifluzamide (B1681302). nih.gov

The incorporation of the pyridine carboxamide scaffold into metal complexes also yields compounds with significant antimicrobial properties. nih.gov Complexes of 2- and 3-pyridinyl-1H-benzimidazoles with metals like silver (AgI) and copper (CuII) have shown considerable antibacterial effects against both Gram-positive (S. aureus, S. epidermidis) and various Gram-negative bacteria. nih.gov

Table 1: Antimicrobial Activity of Selected Pyridine Carboxamide Derivatives

Compound/DerivativeTarget OrganismObserved EffectMechanism of Action
MMV687254 Mycobacterium tuberculosisBacteriostatic (in vitro), Bactericidal (in macrophages)Prodrug activated by AmiC enzyme; induces autophagy nih.govnih.gov
6-chloro-N-(2-(phenylamino) phenyl)nicotinamide Botrytis cinereaAntifungal activity comparable to thifluzamide nih.govSuccinate (B1194679) Dehydrogenase (SDH) Inhibition nih.gov
Ag(I) complexes of 2-(3-pyridinyl)-1H-benzimidazole Various bacteria & Candida albicansBroad-spectrum antimicrobial activity nih.govNot specified
Cu(II) complexes of 2-(3-pyridinyl)-1H-benzimidazole Staphylococcus aureus, Staphylococcus epidermidisAntibacterial activity nih.govNot specified

Mitigation Strategies for Rumen Methanogenesis

Ruminant animals are a significant source of atmospheric methane (B114726), a potent greenhouse gas produced by methanogenic archaea in the rumen. The pyridine carboxamide structure is central to novel compounds designed to inhibit this process.

One such compound, N-[2-(nitrooxy)ethyl]-3-pyridinecarboxamide (NPD), has been identified as a promising inhibitor of rumen methanogenesis. nih.gov NPD belongs to a class of nitrooxy compounds that target methyl-coenzyme M reductase (MCR), a key enzyme in the final step of methane formation. nih.gov In a 12-week study with dairy goats, dietary supplementation with NPD persistently reduced methane yield (L/kg of Dry Matter Intake) by 18.1% without negatively affecting feed intake or nutrient digestibility. nih.gov

When methanogenesis is inhibited, metabolic hydrogen, which would otherwise be used to produce methane, can accumulate. nih.gov A key challenge is to redirect this hydrogen into more energetically favorable pathways for the animal, such as propionate (B1217596) production. nih.gov Studies have explored combining NPD with fumaric acid (FUM), a known hydrogen sink. nih.govnih.gov While the combination did not produce an additive effect in methane suppression, it did lead to a greater increase in the molar proportion of propionate in the rumen compared to when FUM was used alone. nih.gov This suggests that combining a pyridine carboxamide-based inhibitor with a hydrogen sink is a promising strategy to both decrease methane emissions and improve the energy efficiency of rumen fermentation. nih.govnih.gov

Table 2: Effect of N-[2-(nitrooxy)ethyl]-3-pyridinecarboxamide (NPD) on Rumen Methane Production and Fermentation in Dairy Goats

TreatmentMethane Yield Reduction (%)Change in Propionate Proportion (%)
NPD (0.5 g/d) 18.1%Not specified alone
Fumaric Acid (FUM) (32 g/d) 18.8%+4.4%
NPD + FUM ~18% (not additive)+10.2%
Data sourced from a 12-week feeding experiment in dairy goats. nih.gov

Pharmacological Agent Design Targeting Specific Enzymes and Receptors

The N,2-dimethyl-3-pyridinecarboxamide scaffold is a valuable platform for designing molecules that can bind to and modulate the activity of specific enzymes and receptors, leading to targeted pharmacological effects.

A prime example is the anti-mycobacterial agent MMV687254, which was designed as a prodrug. Its activity is entirely dependent on its biotransformation by the bacterial enzyme AmiC, demonstrating high target specificity. nih.govnih.gov This targeted activation mechanism minimizes off-target effects and is a sophisticated strategy in drug design.

In the field of agricultural chemistry, pyridine carboxamide derivatives have been developed as potent enzyme inhibitors. nih.gov The antifungal compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide was designed to target succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain of fungi. nih.gov Molecular docking studies confirmed that the compound fits well into the active site of SDH, forming stable hydrogen bonds and hydrophobic interactions, which explains its inhibitory action. nih.gov

Similarly, in rumen methanogenesis mitigation, N-[2-(nitrooxy)ethyl]-3-pyridinecarboxamide (NPD) was developed to specifically dock into the active site of methyl-CoM reductase, thereby inhibiting its function and blocking methane synthesis. nih.gov

The broader pyridinecarboxamide family, represented by nicotinamide (B372718) (also known as vitamin B3), is a fundamental component of the coenzyme NAD (nicotinamide adenine (B156593) dinucleotide). oecd.orgnih.gov Nicotinamide itself can act as an inhibitor for several enzymes, including NAD(+) ADP-ribosyltransferases and histone deacetylases (HDACs), making this scaffold fundamentally important in cellular metabolism and epigenetic regulation. nih.gov

Table 3: Pyridine Carboxamide Derivatives and Their Target Enzymes/Receptors

DerivativeTarget Enzyme/ReceptorPharmacological/Biological Effect
MMV687254 AmiC (Mycobacterium tuberculosis)Activation of prodrug to an anti-mycobacterial agent nih.govnih.gov
6-chloro-N-(2-(phenylamino) phenyl)nicotinamide Succinate Dehydrogenase (SDH)Antifungal activity nih.gov
N-[2-(nitrooxy)ethyl]-3- pyridinecarboxamide (NPD) Methyl-CoM reductaseInhibition of rumen methanogenesis nih.gov
Nicotinamide NAD(+) ADP-ribosyltransferase, Histone deacetylase (HDAC)Enzyme inhibition, coenzyme function nih.gov

Applications in Agricultural Chemistry as Herbicidal Moieties (e.g., Nicosulfuron)

In addition to its role in developing fungicides, the pyridine carboxamide scaffold is a critical building block in the synthesis of modern herbicides. A key intermediate, 2-(Aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide, is used in the production of sulfonylurea herbicides, a class of compounds known for their high efficacy and low application rates. cymitquimica.com

This intermediate provides the essential pyridine-sulfonamide structure required for herbicidal activity. It is a precursor in the synthesis of nicosulfuron (B1678754), a widely used selective herbicide for controlling a broad spectrum of annual and perennial grass weeds in corn crops. The N,N-dimethyl-3-pyridinecarboxamide portion of the molecule is crucial for binding to the target enzyme in plants, acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). By inhibiting this enzyme, the herbicide blocks the synthesis of branched-chain amino acids (valine, leucine, and isoleucine), leading to the cessation of plant cell division and growth.

The application of pyridine carboxamide derivatives also extends to fungicides for crop protection. As mentioned previously, compounds like 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide have shown potent, concentration-dependent preventative efficacy against Botrytis cinerea on tomato fruits, highlighting their potential for direct use in protecting crops from fungal diseases. nih.gov

Table 4: Pyridine Carboxamide Derivatives in Agricultural Applications

Compound/IntermediateApplicationTarget Organism/Enzyme
2-(Aminosulfonyl)-N,N-dimethyl-3- pyridinecarboxamide Herbicide Intermediate (for Nicosulfuron) cymitquimica.comAcetolactate Synthase (ALS) in weeds
6-chloro-N-(2-(phenylamino) phenyl)nicotinamide Fungicide nih.govBotrytis cinerea (plant pathogen)

Design of Metal Complexes for Catalytic or Bioactive Roles

The nitrogen atom in the pyridine ring and the oxygen and nitrogen atoms of the carboxamide group make the this compound scaffold an excellent ligand for coordinating with metal ions. The resulting metal complexes often exhibit enhanced catalytic or bioactive properties compared to the free ligand.

Research has shown that complexes of pyridine-based ligands with various metal ions can display significant antimicrobial activity. nih.gov For example, complexes of 2- and 3-pyridinyl-1H-benzimidazoles with Fe(III), Cu(II), Zn(II), and Ag(I) have been synthesized and tested. nih.gov The Ag(I) complexes showed considerable activity against a range of microorganisms, and the Cu(II) complexes were particularly effective against S. aureus and S. epidermidis. nih.gov In some cases, the metal complex was active even when the ligand alone showed no effect, demonstrating the synergistic role of the metal center. nih.gov

The coordination chemistry of these ligands is also of interest. Studies on N-(aminophenyl)pyridine-2-carboxamide complexes with Co(II), Ni(II), Cu(II), and Pd(II) revealed that the metal ion can promote the deprotonation of the amide group, leading to coordination through the amide nitrogen. capes.gov.br In contrast, the neutral amide group coordinates through its oxygen atom. capes.gov.br This versatility in coordination modes allows for the fine-tuning of the electronic and structural properties of the resulting complexes.

A more advanced application involves incorporating metal atoms into novel nanostructures. For instance, nitrogen-doped carbon dots have been functionalized with atomically dispersed copper centers through Cu-N coordination. researchgate.net These nanocomposites exhibit potent photo-induced antibacterial activity by generating reactive oxygen species (ROS), a mechanism enhanced by the presence of the copper-nitrogen moieties which facilitate the separation of electron-hole pairs. researchgate.net

Table 5: Metal Complexes of Pyridine Carboxamide Scaffolds and Their Roles

Ligand ScaffoldMetal IonObserved Role/Activity
2-(3-pyridinyl)-1H-benzimidazole Ag(I), Cu(II), Zn(II)Enhanced antimicrobial and antifungal activity nih.gov
N-(aminophenyl)pyridine-2- carboxamide Co(II), Ni(II), Cu(II), Pd(II)Formation of deprotonated and non-deprotonated chelates capes.gov.br
Nitrogen-doped carbon dots Cu(II)Enhanced photo-induced antibacterial activity via ROS generation researchgate.net

Emerging Research Frontiers and Future Perspectives for N,2 Dimethyl 3 Pyridinecarboxamide Research

Integration of Artificial Intelligence and Machine Learning in Pyridinecarboxamide Compound Design and Activity Prediction

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govnih.gov These technologies offer the potential to dramatically accelerate the design and optimization of novel pyridinecarboxamide analogues with enhanced biological activity and improved pharmacokinetic profiles.

A significant application of AI and ML in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. frontiersin.orgrsc.org QSAR studies establish a mathematical correlation between the chemical structure of a compound and its biological activity. frontiersin.org For pyridinecarboxamide derivatives, QSAR models can predict the therapeutic efficacy of new analogues before they are synthesized, saving considerable time and resources. frontiersin.orgrsc.org These models analyze various molecular descriptors, such as electronic, steric, and lipophilic properties, to identify the key structural features that govern the compound's interaction with its biological target. researchgate.net

Furthermore, ML algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of N,2-Dimethyl-3-pyridinecarboxamide analogues. preprints.org Early prediction of these properties is crucial for identifying candidates with a higher probability of success in clinical trials. By integrating AI and ML, the design-test-analyze cycle in drug discovery can be significantly shortened, leading to a more efficient and cost-effective development of next-generation pyridinecarboxamide-based therapeutics. nih.govnih.gov

AI/ML Application Description Potential Impact on Pyridinecarboxamide Research
QSAR Modeling Establishes relationships between the chemical structure and biological activity of compounds. frontiersin.orgresearchgate.netPrediction of the activity of novel this compound analogues, guiding rational design.
Generative Models AI algorithms that create new molecular structures with desired properties. preprints.orgnih.govDe novo design of pyridinecarboxamides with enhanced efficacy and selectivity.
ADMET Prediction Machine learning models that forecast the pharmacokinetic and toxicity profiles of compounds. preprints.orgEarly identification of candidates with favorable drug-like properties, reducing late-stage attrition.
Virtual Screening Computational techniques to search large libraries of compounds for those that are most likely to bind to a drug target.Rapid identification of potential hit compounds from vast virtual libraries, accelerating lead discovery.

Exploration of Advanced Delivery Systems for Targeted Biological Action of this compound Analogues

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration and for an appropriate duration. Advanced drug delivery systems offer a means to enhance the therapeutic index of this compound analogues by improving their solubility, stability, and biodistribution. mdpi.com

Nanocarriers, such as liposomes and polymeric nanoparticles, are at the forefront of advanced drug delivery research. nih.govnih.gov These systems can encapsulate drug molecules, protecting them from premature degradation and clearance from the body. mdpi.com For pyridinecarboxamide analogues, which may have varying solubility and stability profiles, encapsulation within nanocarriers can significantly improve their pharmacokinetic properties. nih.govnih.gov

Liposomes , which are vesicular structures composed of lipid bilayers, are particularly versatile carriers. They can encapsulate both hydrophilic and hydrophobic drugs and can be surface-modified with targeting ligands to direct them to specific cells or tissues. nih.govnih.gov For instance, liposomal formulations could potentially be used to deliver this compound analogues to tumor tissues or specific regions of the brain for the treatment of cancer or neurodegenerative diseases, respectively. researchgate.netnih.gov

Polymeric nanoparticles offer another promising platform for the delivery of pyridinecarboxamide derivatives. These nanoparticles can be engineered to provide controlled and sustained release of the encapsulated drug, which can reduce dosing frequency and improve patient compliance. mdpi.com The surface of these nanoparticles can also be functionalized with targeting moieties to achieve site-specific delivery, thereby minimizing off-target side effects. mdpi.com

The development of "smart" drug delivery systems that respond to specific physiological or pathological stimuli, such as changes in pH or temperature, is also an exciting area of research. nih.gov Such systems could be designed to release their this compound cargo specifically at the site of disease, further enhancing therapeutic precision.

Delivery System Description Potential Advantages for Pyridinecarboxamide Analogues
Liposomes Vesicles composed of lipid bilayers. nih.govImproved solubility, protection from degradation, and potential for targeted delivery. nih.govnih.gov
Polymeric Nanoparticles Solid colloidal particles made from polymers. mdpi.comControlled and sustained release, enhanced stability, and targeted delivery capabilities. mdpi.commdpi.com
Stimuli-Responsive Systems Delivery systems that release drugs in response to specific triggers (e.g., pH, temperature). nih.govSite-specific drug release, minimizing systemic exposure and side effects.

Investigation of Synergistic Effects of Pyridinecarboxamide Derivatives with Other Bioactive Molecules

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. Investigating the synergistic effects of this compound derivatives with other bioactive molecules is a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and reduce treatment-related toxicity.

Synergism occurs when the combined effect of two drugs is greater than the sum of their individual effects. This can be achieved through various mechanisms, such as targeting different pathways involved in the disease process or one drug enhancing the activity or bioavailability of the other. For pyridinecarboxamide derivatives, exploring synergistic combinations could unlock new therapeutic opportunities.

In the context of cancer therapy, for example, a pyridine-2-carboxamide analogue has shown robust in vivo efficacy when administered in combination with an anti-PD-1 antibody in murine colorectal cancer models. This suggests that pyridinecarboxamide derivatives may have the potential to enhance the efficacy of immunotherapies.

In the realm of neurodegenerative diseases, where multiple pathological processes are often at play, combination therapies are particularly attractive. Pyridine (B92270) derivatives have been investigated for their potential in treating Alzheimer's disease by targeting amyloid-β aggregation and acting as metal chelators. researchgate.net Combining a pyridinecarboxamide derivative that targets a specific enzyme with another agent that addresses a different aspect of the disease, such as neuroinflammation, could lead to a more comprehensive and effective treatment. mdpi.com

The identification of synergistic drug combinations can be accelerated through the use of high-throughput screening and computational approaches, including machine learning algorithms. frontiersin.orgresearchgate.netnih.gov These methods can analyze large datasets to predict which drug combinations are most likely to be synergistic, guiding experimental validation. frontiersin.orgnih.gov

Therapeutic Area Potential Combination Strategy Rationale for Synergy
Oncology This compound analogue + Immunotherapy (e.g., anti-PD-1)Targeting different aspects of tumor biology (e.g., cell signaling and immune evasion).
Neurodegenerative Diseases This compound analogue + Anti-inflammatory agentAddressing multiple pathological mechanisms, such as enzymatic dysregulation and neuroinflammation. mdpi.com
Infectious Diseases This compound analogue + Existing antimicrobial agentOvercoming drug resistance by targeting different bacterial or viral pathways.

Development of Novel Analytical Tools for In Situ Monitoring and Quantification of Pyridinecarboxamide Metabolites

The development of novel analytical tools is crucial for understanding the metabolic fate of this compound and its analogues within a biological system. Accurate and sensitive methods for the in situ monitoring and quantification of its metabolites are essential for pharmacokinetic studies, dose optimization, and assessing therapeutic efficacy and potential toxicity.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful and widely used technique for the analysis of drug metabolites. helixchrom.comhelixchrom.commdpi.comnih.gov HPLC methods can be developed to separate this compound from its various metabolites in complex biological matrices such as plasma and urine. helixchrom.comnih.gov Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the quantification of these compounds, even at very low concentrations. nih.govmdpi.comnews-medical.net The development of rapid and robust HPLC-MS/MS methods will be instrumental in advancing the preclinical and clinical development of pyridinecarboxamide derivatives. mdpi.comnih.gov

A significant frontier in analytical science is the development of biosensors for the real-time, in situ detection of metabolites. mdpi.comresearchgate.netnih.gov These devices can provide dynamic information about how a drug is being metabolized in the body. For instance, a plant-wearable biosensor has been developed for the in situ analysis of pesticides, demonstrating the potential of such technology. nih.gov The creation of biosensors capable of specifically detecting this compound and its key metabolites could revolutionize how pharmacokinetic studies are conducted, moving from discrete time-point measurements to continuous monitoring. rsc.orgresearchgate.net

Furthermore, the development of certified reference materials and metabolite standards is essential for ensuring the accuracy and reproducibility of analytical measurements. sigmaaldrich.comnih.govresearchgate.net These standards are critical for method validation and for comparing results across different laboratories and studies. nih.gov The availability of well-characterized standards for this compound and its metabolites will be a key enabler for robust and reliable bioanalysis. sigmaaldrich.com

Analytical Tool Application Significance for Pyridinecarboxamide Research
HPLC-MS/MS Quantification of this compound and its metabolites in biological samples. helixchrom.comhelixchrom.commdpi.comnih.govEssential for pharmacokinetic studies, understanding drug metabolism, and dose-response relationships. nih.govmdpi.comnews-medical.net
Biosensors In situ, real-time monitoring of metabolite concentrations. mdpi.comresearchgate.netnih.govProvides dynamic information on drug metabolism and can facilitate personalized medicine approaches. rsc.org
Metabolite Standards Certified reference materials for analytical method validation. sigmaaldrich.comnih.govresearchgate.netEnsures accuracy, precision, and comparability of analytical data across different studies. nih.gov

Q & A

Q. What are the optimal synthetic routes for N,2-Dimethyl-3-pyridinecarboxamide under laboratory conditions?

The synthesis of this compound typically involves coupling reactions between pyridinecarboxylic acid derivatives and methylamine. A common methodology includes:

  • Step 1 : Activation of 3-pyridinecarboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .
  • Step 2 : Reaction with dimethylamine or methylamine derivatives under inert atmosphere (e.g., nitrogen) at 0–25°C for 12–24 hours.
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Q. Key Data :

ParameterValue/Detail
Yield65–85% (depending on purity)
Purity≥97% (HPLC-UV)
CAS Number77594-56-0
Molecular FormulaC₈H₁₀N₂O

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological validation involves:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm methyl group positions (e.g., δ ~2.5 ppm for N-methyl protons) and pyridine ring protons .
    • IR Spectroscopy : Detect amide C=O stretch (~1650–1680 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
  • Chromatography :
    • HPLC : Use C18 columns with acetonitrile/water mobile phases (retention time ~8–10 min).
  • Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (C: 63.98%, H: 6.71%, N: 18.65%, O: 10.66%) .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the crystal structure of this compound?

For single-crystal X-ray diffraction:

  • Crystal Growth : Use slow evaporation from ethanol or DCM/hexane mixtures at 4°C.
  • Data Collection : Collect high-resolution (<1.0 Å) data at 100–150 K using synchrotron or Mo/Kα radiation sources.
  • Refinement : Employ SHELXL for structure solution and refinement, leveraging its robust handling of hydrogen bonding and disorder .

Example Unit Cell Parameters (hypothetical, based on analogous pyridinecarboxamides ):

ParameterValue
Space GroupP2₁/c
a (Å)10.25
b (Å)7.89
c (Å)12.34
β (°)95.6

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting) be resolved for this compound?

Contradictions may arise from:

  • Tautomerism : Check for keto-enol tautomerism in the amide group using variable-temperature NMR.
  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; polar solvents may stabilize specific conformers.
  • X-ray Validation : Cross-reference NMR/IR data with crystallographically determined bond lengths and angles .

Q. What strategies enhance the bioactivity of this compound derivatives while maintaining solubility?

Derivatization approaches include:

  • Substituent Addition : Introduce polar groups (e.g., -OH, -NH₂) at the pyridine C4/C5 positions to improve water solubility .
  • Hybrid Molecules : Attach pharmacophores like thiazolidinone or dihydropyridine moieties to the amide nitrogen, as seen in bioactive analogs .
  • Prodrug Design : Modify the methyl groups to ester or carbamate prodrugs for enhanced bioavailability.

Q. Example Modified Derivatives :

DerivativeBiological Target
N-(2-Furylmethyl)-3-piperidinecarboxamideAntimicrobial activity
5-Cyano-4-(2-furyl)-dihydropyridineCalcium channel modulation

Methodological Considerations

Q. How should stability studies for this compound be designed?

  • Storage Conditions : Test degradation under light (UV-Vis exposure), humidity (40–80% RH), and temperature (4°C, 25°C, 40°C) over 1–6 months.
  • Analytical Metrics : Monitor purity via HPLC and track decomposition products (e.g., hydrolysis to pyridinecarboxylic acid).
  • Recommendations : Store in amber vials at –20°C under nitrogen to prevent oxidation .

Q. What computational methods are suitable for predicting the reactivity of this compound?

  • DFT Calculations : Use Gaussian or ORCA to model electrophilic substitution at pyridine C2/C4 positions.
  • Molecular Dynamics : Simulate solvation effects in water/DMSO using AMBER or GROMACS.
  • Docking Studies : Explore binding to cytochrome P450 enzymes or kinases using AutoDock Vina .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.